![molecular formula C8H6BrN3O2 B1374962 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid CAS No. 916326-81-3](/img/structure/B1374962.png)
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid
Übersicht
Beschreibung
5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by the fusion with a pyridine ring, and finally, the bromination step. Optimization of reaction conditions such as temperature, solvent, and catalyst is crucial for high yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for developing kinase inhibitors and other bioactive molecules. Its structural similarity to purine bases makes it a candidate for designing molecules that can interact with nucleic acid-binding proteins .
Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Similar structure but with chlorine instead of bromine, which can influence its electronic properties and reactivity.
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Lacks the methyl group, affecting its solubility and interaction with biological targets.
Uniqueness: The bromine atom provides a handle for further functionalization, while the methyl group can influence its solubility and biological interactions .
Eigenschaften
IUPAC Name |
5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-7-5(2-4(9)3-10-7)6(11-12)8(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVTVFZJSQFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



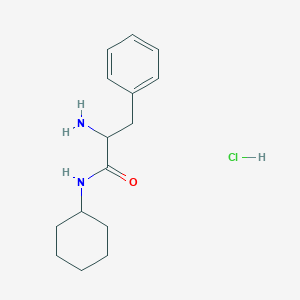
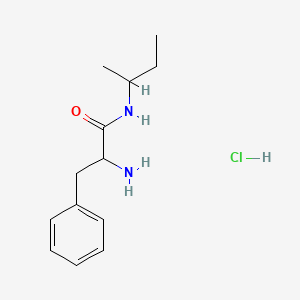
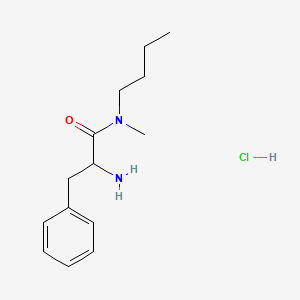
![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)


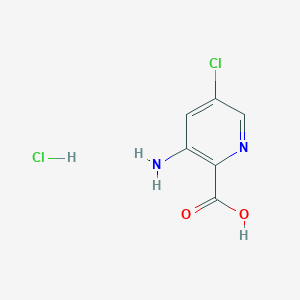
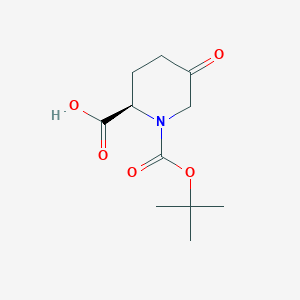
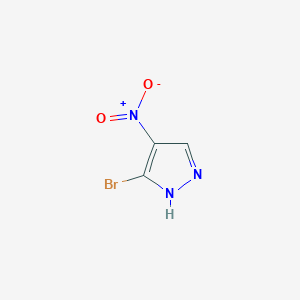
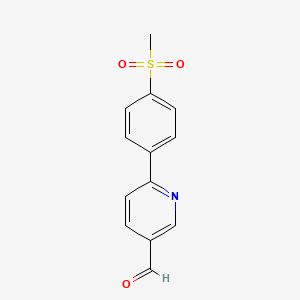

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)
